molecular formula C9H13NO2 B2586512 5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid CAS No. 1936030-87-3

5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid

Cat. No. B2586512
M. Wt: 167.208
InChI Key: XOSJCFWMGDKZTM-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an ester, an alcohol, etc.) and its physical state (solid, liquid, gas) at room temperature.



Synthesis Analysis

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Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include information on the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.


Scientific Research Applications

Synthesis and Building Block Applications

  • 5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid and its derivatives have been extensively studied for their utility in organic synthesis. A notable example is the regio-selective synthesis of 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, which demonstrates the ability of the tert-butyl group to direct selective substitutions, an important aspect in complex organic syntheses (Nguyen, Schiksnis, & Michelotti, 2009).

Precursor to Prodigiosin Analogs

  • Derivatives of 5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid have been used in reactions with singlet oxygen to yield 5-substituted pyrroles. These products, including α,α′-bipyrroles, serve as precursors for prodigiosin and its analogs, which have various biological activities (Wasserman et al., 2004).

Continuous Flow Synthesis of Pyrrole Derivatives

  • A novel methodology for the continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates has been developed. This method, involving in situ hydrolysis of tert-butyl esters, is significant for the streamlined synthesis of pyrrole-3-carboxamides, including certain CB1 inverse agonists (Herath & Cosford, 2010).

Development of Heterocyclic Structures

  • Studies have shown the potential of tert-butyl pyrrole derivatives in forming complex heterocyclic structures. For instance, flash vacuum pyrolysis of certain tert-butyl aminoacetates has led to the formation of unstable hydroxy pyrroles, which react with electrophiles to produce novel compounds like pyrano[3,2-b]pyrrol-5(1H)-one (Hill et al., 2009).

Fluorinated Pyrrole Derivatives

  • Research has focused on the synthesis of fluorinated pyrrole carboxylic acid esters, highlighting the potential of pyrrole derivatives in medicinal chemistry. These studies involve reactions with azomethine ylides and subsequent modifications, opening pathways to novel pyrrole compounds (Dolbier & Zheng, 2009).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult a specialist or perform laboratory experiments.


properties

IUPAC Name

5-tert-butyl-1H-pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-9(2,3)7-4-6(5-10-7)8(11)12/h4-5,10H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSJCFWMGDKZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid

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